An In-Depth Technical Guide to 4,4'-Diaminostilbene and Its Derivatives for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4,4'-Diaminostilbene and Its Derivatives for Researchers and Drug Development Professionals
Introduction
The stilbene scaffold, a core structure in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse biological activities. Among these, 4,4'-Diaminostilbene and its derivatives represent a class of molecules with intriguing pharmacological potential. While historically utilized in the synthesis of dyes and optical brighteners, recent research has illuminated their promise in therapeutic areas such as oncology and neurodegenerative diseases. This guide offers an in-depth exploration of the chemical identity, synthesis, and, most importantly, the multifaceted biological activities of these compounds, providing researchers and drug development professionals with a critical resource for their work.
Part 1: Core Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4,4'-Diaminostilbene and its derivatives is fundamental to their application in research and development. This section details the key identifiers and characteristics of the parent compound and its prominent dihydrochloride and disulfonic acid forms.
Chemical Identification and Synonyms
The nomenclature and CAS numbers for 4,4'-Diaminostilbene and its common derivatives are summarized below for precise identification.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |
| 4,4'-Diaminostilbene | 621-96-5 | C₁₄H₁₄N₂ | 210.27 | (E)-4,4'-(Ethene-1,2-diyl)dianiline, 4,4'-Stilbenediamine, 1,2-Bis(4-aminophenyl)ethylene[1][2] |
| 4,4'-Diaminostilbene dihydrochloride | 54760-75-7 | C₁₄H₁₄N₂ · 2HCl | 283.20 | 4,4'-Vinylenedianiline dihydrochloride[3] |
| 4,4'-Diaminostilbene-2,2'-disulfonic acid | 81-11-8 | C₁₄H₁₄N₂O₆S₂ | 370.40 | Amsonic acid, Flavonic acid, DSD acid, DASD[2][4][5] |
Physicochemical Characteristics
The physical properties of these compounds influence their handling, formulation, and biological interactions.
| Compound | Appearance | Melting Point (°C) | Solubility |
| 4,4'-Diaminostilbene | - | - | - |
| 4,4'-Diaminostilbene dihydrochloride | Powder | >300 °C (lit.)[3] | - |
| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Light yellow to brown crystalline powder[2][5] | >300 °C[2] | Slightly soluble in aqueous base[6] |
Part 2: Synthesis and Manufacturing
The synthesis of 4,4'-Diaminostilbene derivatives is a critical aspect of their availability for research and industrial applications. The most well-documented synthesis is for 4,4'-Diaminostilbene-2,2'-disulfonic acid.
A primary route to obtaining 4,4'-Diaminostilbene-2,2'-disulfonic acid is through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid[7]. This process can be achieved via catalytic hydrogenation. For instance, the hydrogenation can be carried out using a cobalt catalyst at temperatures ranging from 70-180°C and hydrogen pressures of 5-150 bars, within a pH range of 6.0 to 8.5. This method has been reported to yield the diamino-acid in high purity and with a yield of over 95%.
Part 3: Pharmacological Activities and Therapeutic Potential
While 4,4'-Diaminostilbene itself has been less explored for its therapeutic applications, its disulfonic acid derivative (DSD) has demonstrated a range of promising biological activities. This section will focus on the pharmacological profile of DSD, providing insights into its potential as a lead compound in drug discovery.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of DSD against various cancer cell lines. An in-vitro study utilizing the MTT assay demonstrated significant cytotoxic effects against brain (NIH/3T3), cervical (HeLa), and breast (MCF-7) cancer cell lines. The IC₅₀ values were reported to be 32.59 µM for NIH/3T3, 15.31 µM for HeLa, and 96.46 µM for MCF-7 cells[3]. These findings suggest that DSD warrants further investigation as a potential chemotherapeutic agent.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of DSD and incubate for 48 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Neuroprotective Effects via Cholinesterase Inhibition
DSD has emerged as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. DSD was found to be more effective than the standard drug galantamine in inhibiting both AChE and BChE, with IC₅₀ values of 12.18 µM and 20.87 µM, respectively[3].
Cholinesterase inhibitors function by binding to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibition by DSD.
Ellman's assay is a widely used method for measuring cholinesterase activity.
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Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
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Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of DSD.
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Reaction Initiation: Initiate the reaction by adding the substrate (ATCI). The enzyme hydrolyzes ATCI to thiocholine.
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Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
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Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
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Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC₅₀ value of the inhibitor.
Anti-inflammatory Activity through NF-κB Pathway Modulation
DSD has been reported to exhibit anti-inflammatory properties by blocking the binding sites of nuclear factor kappa B (IκB). The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By interfering with this pathway, DSD can potentially suppress the inflammatory cascade.
Caption: Modulation of the NF-κB Signaling Pathway by DSD.
Part 4: Safety and Toxicology
Toxicology and carcinogenesis studies of the disodium salt of 4,4'-Diamino-2,2'-stilbenedisulfonic acid have been conducted in rats and mice. In 2-year feed studies, there was no evidence of carcinogenic activity in F344/N rats or B6C3F1 mice. However, at high doses, clinical findings such as diarrhea and emaciation were observed. The compound was not found to be mutagenic in Salmonella typhimurium and did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells.
Part 5: Conclusion and Future Directions
4,4'-Diaminostilbene and its derivatives, particularly the disulfonic acid form, represent a promising class of compounds for drug development. The demonstrated anticancer, neuroprotective, and anti-inflammatory activities of DSD provide a strong rationale for further preclinical and clinical investigations. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in various disease models. Furthermore, a more in-depth investigation into the biological activities of the parent 4,4'-Diaminostilbene molecule is warranted to fully understand the structure-activity relationships within this chemical class.
References
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Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH. Available at: [Link]
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4,4'-Diamino-2,2'-stilbenedisulfonic acid - Wikipedia. Available at: [Link]
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Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed. Available at: [Link]
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4,4-Diaminostilbene-disulfonic acid | C14H16N2O6S2 | CID 129867913 - PubChem. Available at: [Link]
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